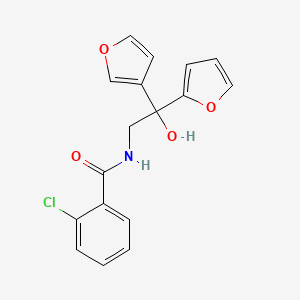

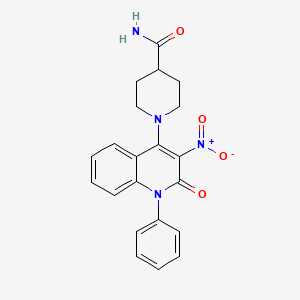

2-chloro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzamide is a chemical compound that has been studied extensively in scientific research. This compound is of interest due to its potential applications in the fields of medicine and pharmaceuticals. In

Scientific Research Applications

Crystallography and Molecular Structure

Research on compounds similar to "2-chloro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzamide" often focuses on their crystal structures to understand their biological and pharmacological activities. For instance, the study of the crystal structure of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, a compound with biological activity, showcases the importance of analyzing molecular conformations and interactions (Galešić & Vlahov, 1990).

Photochemical Synthesis

The synthesis of 2-substituted benzo[b]furans through a one-step, metal-free photochemical reaction highlights a route to creating structurally related furan compounds. This process involves the tandem formation of aryl-C and C-O bonds, demonstrating an environmentally friendly approach to synthesizing furan derivatives (Protti, Fagnoni, & Albini, 2012).

Domino Synthesis

An innovative, metal-free domino synthesis method has been developed for creating highly substituted 2-carbonyl- and 2-phosphorylfurans. This method utilizes the dual reactivity of certain organic molecules to rapidly produce trisubstituted heterocycles, showcasing a versatile approach to synthesizing compounds with potential biological activity (Raimondi et al., 2012).

Electrophilic Substitution Reactions

Studies on furan derivatives, such as the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, involve electrophilic substitution reactions. These reactions are crucial for modifying the molecular structure to achieve desired properties, such as increased biological activity or specific fluorescence characteristics (Aleksandrov & El’chaninov, 2017).

Antiplasmodial Activities

The development of antiplasmodial compounds is a significant area of research. For example, N-acylated furazan-3-amine derivatives have been explored for their activities against Plasmodium falciparum strains, revealing important structure-activity relationships. Such studies indicate the potential for furan derivatives to contribute to the development of new antimalarial therapies (Hermann et al., 2021).

properties

IUPAC Name |

2-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO4/c18-14-5-2-1-4-13(14)16(20)19-11-17(21,12-7-9-22-10-12)15-6-3-8-23-15/h1-10,21H,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERBXROQRDSTJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)

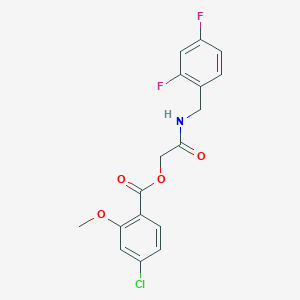

![{[2-(4-Chlorophenoxy)-5-fluorophenyl]methyl}(ethyl)amine hydrochloride](/img/structure/B2502975.png)

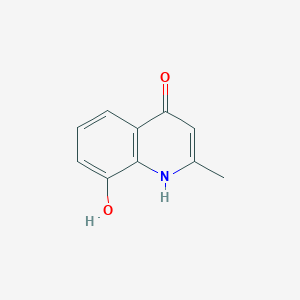

![2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid](/img/structure/B2502978.png)

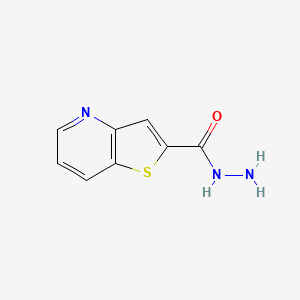

![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate](/img/structure/B2502984.png)

![1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2502988.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2502991.png)

![5-amino-N-(4-chlorobenzyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502992.png)